molecular formula C12H7Cl3O B6381791 2-Chloro-4-(2,3-dichlorophenyl)phenol CAS No. 666747-72-4

2-Chloro-4-(2,3-dichlorophenyl)phenol

Cat. No.: B6381791
CAS No.: 666747-72-4
M. Wt: 273.5 g/mol
InChI Key: PDYVHPJTOFLHQZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,3-dichlorophenyl)phenol is a chlorinated phenol derivative. This compound is characterized by the presence of three chlorine atoms attached to a phenolic structure, making it a member of the dichlorophenol family. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,3-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the direct chlorination of 2,3-dichlorophenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the phenol ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,3-dichlorophenyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenol ring can be substituted by other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the phenolic structure.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

2-Chloro-4-(2,3-dichlorophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of herbicides, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,3-dichlorophenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to antimicrobial effects. Its molecular targets include enzymes involved in cell wall synthesis and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Another chlorinated phenol with similar chemical properties but different substitution patterns.

    2,3-Dichlorophenol: A precursor in the synthesis of 2-Chloro-4-(2,3-dichlorophenyl)phenol.

    2,5-Dichlorophenol: Another isomer with distinct chemical and physical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its three chlorine atoms provide a high degree of halogenation, making it particularly effective in certain chemical and biological applications.

Properties

IUPAC Name

2-chloro-4-(2,3-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYVHPJTOFLHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686092
Record name 2',3,3'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666747-72-4
Record name 2',3,3'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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